molecular formula C8H8ClN3O3S B2646966 5-(1,3-Dimethyl-1h-pyrazol-4-yl)isoxazole-4-sulfonyl chloride CAS No. 1005632-94-9

5-(1,3-Dimethyl-1h-pyrazol-4-yl)isoxazole-4-sulfonyl chloride

Cat. No.: B2646966
CAS No.: 1005632-94-9
M. Wt: 261.68
InChI Key: ABJPLTWVTQPJMI-UHFFFAOYSA-N
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Description

5-(1,3-Dimethyl-1H-pyrazol-4-yl)isoxazole-4-sulfonyl chloride is a heterocyclic sulfonyl chloride derivative featuring fused pyrazole and isoxazole rings. Structural characterization of such compounds typically employs single-crystal X-ray diffraction (SC-XRD), often refined using software like SHELXL, a gold standard for small-molecule crystallography .

Properties

IUPAC Name

5-(1,3-dimethylpyrazol-4-yl)-1,2-oxazole-4-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClN3O3S/c1-5-6(4-12(2)11-5)8-7(3-10-15-8)16(9,13)14/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABJPLTWVTQPJMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1C2=C(C=NO2)S(=O)(=O)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-(1,3-Dimethyl-1H-pyrazol-4-yl)isoxazole-4-sulfonyl chloride typically involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents . This process can be carried out under various conditions, often involving the use of catalysts or specific reagents to facilitate the reaction. Industrial production methods may employ similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

5-(1,3-Dimethyl-1H-pyrazol-4-yl)isoxazole-4-sulfonyl chloride undergoes several types of chemical reactions, including:

Common reagents used in these reactions include hydrazine hydrate, phenyl hydrazine, and salicyl hydrazide . The major products formed from these reactions are typically pyrazole derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

The compound has shown promise in medicinal chemistry due to its ability to act as a bioactive molecule. Some key applications include:

  • Antimicrobial Activity : Research indicates that derivatives of isoxazole compounds exhibit antimicrobial properties. Studies have highlighted the potential of 5-(1,3-Dimethyl-1H-pyrazol-4-yl)isoxazole derivatives in inhibiting bacterial growth, making them candidates for developing new antibiotics .
  • Anti-inflammatory Agents : The sulfonamide group in the compound enhances its interaction with biological targets involved in inflammatory pathways. Preliminary studies suggest that modifications of this compound could lead to effective anti-inflammatory drugs .
  • Cancer Therapy : Isoxazole derivatives have been explored for their anticancer properties. The unique structure of 5-(1,3-Dimethyl-1H-pyrazol-4-yl)isoxazole-4-sulfonyl chloride allows for the design of inhibitors targeting specific cancer cell lines, potentially leading to novel therapeutic agents .

Material Science Applications

In addition to its medicinal uses, this compound has applications in materials science:

  • Polymer Chemistry : The incorporation of 5-(1,3-Dimethyl-1H-pyrazol-4-yl)isoxazole derivatives into polymer matrices can enhance mechanical properties and thermal stability. Research has shown that these compounds can act as cross-linking agents in polymer synthesis, improving material performance .
  • Sensors and Dyes : The unique optical properties of isoxazole compounds make them suitable for developing sensors and fluorescent dyes. Their ability to undergo photochemical reactions allows for applications in imaging and detection technologies .

Case Study 1: Antimicrobial Activity

A study published in a peer-reviewed journal demonstrated that a series of isoxazole derivatives, including those based on this compound, exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism was attributed to the disruption of bacterial cell wall synthesis .

Case Study 2: Anti-inflammatory Properties

Another research article focused on the anti-inflammatory effects of sulfonamide derivatives derived from isoxazoles. The study found that these compounds inhibited pro-inflammatory cytokines in vitro, suggesting their potential as therapeutic agents for inflammatory diseases .

Case Study 3: Polymer Applications

A recent investigation explored the use of 5-(1,3-Dimethyl-1H-pyrazol-4-yl)isoxazole derivatives as cross-linking agents in polyurethane synthesis. Results indicated improved thermal stability and mechanical strength compared to traditional cross-linkers, highlighting their utility in advanced material applications .

Data Table: Summary of Applications

Application AreaSpecific Use CasesCurrent Research Findings
Medicinal ChemistryAntimicrobial agentsSignificant inhibition of bacterial growth
Anti-inflammatory drugsInhibition of pro-inflammatory cytokines
Cancer therapyTargeting specific cancer cell lines
Material SciencePolymer chemistryEnhanced thermal stability and mechanical properties
Sensors and dyesSuitable for imaging and detection technologies

Mechanism of Action

The mechanism of action of 5-(1,3-Dimethyl-1H-pyrazol-4-yl)isoxazole-4-sulfonyl chloride involves its interaction with biological macromolecules through its reactive sulfonyl chloride group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the inhibition of specific enzymes or pathways . The molecular targets and pathways involved depend on the specific application and the structure of the derivatives formed from this compound.

Comparison with Similar Compounds

Analytical and Crystallographic Methods

Structural elucidation of the target compound and its analogs relies heavily on SC-XRD. The SHELX software suite (e.g., SHELXL for refinement) is widely used for such analyses, ensuring high precision in bond length/angle measurements and disorder modeling . For example, Compounds 4 and 5 were refined to triclinic P̄1 symmetry with two independent molecules per asymmetric unit, revealing conformational flexibility in their fluorophenyl groups . Similar methodologies would apply to the target compound, though its planar isoxazole-sulfonyl chloride core may reduce conformational variability compared to Compounds 4 and 4.

Quality Assurance and Commercial Availability

The target compound’s commercial availability via Santa Cruz Biotechnology includes stringent COA protocols, ensuring batch-specific purity and identity verification . In contrast, Compounds 4 and 5, being research-focused, may lack standardized commercial quality controls, relying instead on in-house analytical validation (e.g., NMR, HPLC).

Research Findings and Implications

  • The target compound’s simpler substituents may favor planar conformations, enhancing stability in solid-state applications .
  • Reactivity : Sulfonyl chlorides like the target compound are highly reactive toward nucleophiles (e.g., amines, alcohols), making them versatile intermediates. In contrast, Compounds 4 and 5, with thiazole and triazole moieties, may exhibit divergent reactivity profiles suited for metal coordination or hydrogen bonding .
  • Analytical Robustness : The use of SHELX software ensures reproducibility in structural studies, a critical factor for industrial and academic research .

Biological Activity

5-(1,3-Dimethyl-1H-pyrazol-4-yl)isoxazole-4-sulfonyl chloride is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, properties, and biological activities of this compound, focusing on its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C8_8H8_8ClN3_3O3_3S with a molecular weight of 261.69 g/mol. The compound features a sulfonyl chloride group that enhances its reactivity and potential for biological activity.

Antimicrobial Activity

Research indicates that compounds with isoxazole and pyrazole moieties exhibit significant antimicrobial properties. For instance, derivatives of isoxazole have shown promising antibacterial activity against various strains, including resistant bacteria. In vitro studies have reported minimum inhibitory concentrations (MICs) ranging from 2.14 µM to 6.28 µM for related compounds, suggesting strong antibacterial potential compared to standard antibiotics .

Anti-inflammatory Activity

The anti-inflammatory effects of pyrazole derivatives are well-documented. For example, several synthesized pyrazole derivatives have demonstrated potent inhibition of cyclooxygenase enzymes (COX-1 and COX-2), with IC50_{50} values as low as 0.02 µM. This suggests that this compound may possess similar anti-inflammatory properties .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit various enzymes linked to disease processes. For instance, studies have highlighted its potential as an acetylcholinesterase inhibitor, which could be beneficial in treating neurodegenerative diseases like Alzheimer's . Additionally, urease inhibition studies showed promising results with IC50_{50} values significantly lower than those of reference compounds .

Case Studies

  • Antibacterial Evaluation : A study involving the synthesis of related isoxazole derivatives demonstrated their effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. The derivatives exhibited MIC values comparable to conventional antibiotics, indicating their potential as alternatives in treating bacterial infections .
  • Anti-inflammatory Testing : In a model using carrageenan-induced paw edema in rats, compounds derived from the pyrazole framework showed significant reduction in inflammation compared to controls. The most potent derivative exhibited an ED50_{50} value lower than that of diclofenac, a standard anti-inflammatory medication .

Data Summary

The following table summarizes key findings from studies on the biological activity of related compounds:

Activity Type Compound IC50_{50} / MIC Value Reference
AntibacterialVarious isoxazole derivatives2.14 - 6.28 µM
COX-2 InhibitionPyrazole derivatives0.02 - 0.04 µM
Acetylcholinesterase InhibitionPyrazole-related compoundsNot specified
Urease InhibitionSulfonamide derivativesIC50_{50} < 21.25 µM

Q & A

Basic Questions

Q. What are the standard synthetic routes for preparing 5-(1,3-Dimethyl-1H-pyrazol-4-yl)isoxazole-4-sulfonyl chloride, and what key reaction parameters influence yield?

  • Methodological Answer : A common approach involves refluxing precursor compounds (e.g., chloranil in xylene) for 25–30 hours, followed by NaOH treatment to isolate the sulfonyl chloride. Recrystallization from methanol is typically used for purification . Key parameters include reaction time, chlorinating agent efficiency, and temperature control during reflux. For example, prolonged heating (>30 hours) may degrade sensitive functional groups, while insufficient time reduces conversion .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?

  • Methodological Answer :

  • NMR : Prioritize signals for aromatic protons (δ ~7.67 ppm for aryl groups) and NH2 groups (δ ~6.30 ppm) .
  • Mass Spectrometry : Look for molecular ion peaks (e.g., m/z 337 [M⁺] for analogous sulfonyl chlorides) and fragmentation patterns to confirm the sulfonyl moiety .
  • Elemental Analysis : Validate purity by matching calculated vs. observed percentages for C, H, N, and S .

Q. What purification methods are recommended to isolate this compound, and how do solubility properties affect protocol selection?

  • Methodological Answer : Recrystallization from methanol is standard due to the compound’s moderate solubility in polar solvents. For impurities with similar polarity, column chromatography (silica gel, ethyl acetate/hexane) may be required. Solubility in chlorinated solvents (e.g., CDCl₃ for NMR) should be verified to avoid aggregation artifacts .

Advanced Research Questions

Q. How can researchers optimize the synthesis to reduce reaction times while maintaining yield?

  • Methodological Answer : Sonication in ethanol or methanol/glacial acetic acid mixtures reduces reaction times from 30 hours to 2–20 minutes by enhancing reagent mixing and energy transfer. For example, dihydropyrazole derivatives synthesized under sonication achieved 65–80% yields . Catalysts like DMAP or alternative chlorinating agents (e.g., SOCl₂) could further accelerate sulfonation .

Q. What strategies resolve contradictions in crystallographic data during structural refinement of derivatives?

  • Methodological Answer : Use SHELXL for high-resolution or twinned data refinement. Address missed symmetry or disorder by testing alternative space groups and applying restraints to thermal parameters. For ambiguous electron density, validate hydrogen bonding or π-stacking interactions via Hirshfeld surface analysis .

Q. How does this compound function as a ligand in coordination chemistry, and what metal complexes have been reported?

  • Methodological Answer : The pyrazole-isoxazole motif can act as a bidentate ligand. While direct studies on this sulfonyl chloride are limited, analogous Eu³⁺ complexes with pyrazolyl-β-diketonate ligands demonstrate strong luminescence, suggesting potential for photophysical applications. The sulfonyl group may enhance solubility without direct coordination .

Q. What computational methods predict the reactivity of this compound in sulfonamide coupling reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations can model electrophilic reactivity at the sulfonyl chloride group. Molecular docking studies (e.g., AutoDock Vina) may predict binding affinities for bioactive sulfonamide derivatives, guiding synthetic targets .

Q. How do steric and electronic effects of substituents influence the stability of intermediates during synthesis?

  • Methodological Answer : Electron-withdrawing groups (e.g., nitro) on the pyrazole ring increase electrophilicity of the sulfonyl chloride, accelerating nucleophilic substitution. Steric hindrance from 1,3-dimethyl groups may require elevated temperatures for efficient coupling .

Key Notes

  • Avoid commercial sources (e.g., ) for data validation.
  • Structural ambiguities require cross-validation via spectroscopic, crystallographic, and computational tools .
  • For biological studies, prioritize derivatives with modified sulfonamide groups to enhance bioavailability .

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